3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₅BrN₂O. This compound features a benzene ring substituted with an amino group (-NH₂), a bromo group (-Br), and a hydroxy group (-OH), along with a nitrile group (-C≡N). Its unique structure allows it to participate in various
The reactivity of 3-amino-5-bromo-2-hydroxybenzonitrile can be attributed to its functional groups:
Research indicates that compounds similar to 3-amino-5-bromo-2-hydroxybenzonitrile exhibit various biological activities, including:
Several methods have been developed for synthesizing 3-amino-5-bromo-2-hydroxybenzonitrile:
3-Amino-5-bromo-2-hydroxybenzonitrile has several applications:
Interaction studies involving 3-amino-5-bromo-2-hydroxybenzonitrile focus on its binding affinities with biological targets. These studies often utilize techniques such as:
These interactions can provide insights into potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 3-amino-5-bromo-2-hydroxybenzonitrile. Here are some notable examples:
What sets 3-amino-5-bromo-2-hydroxybenzonitrile apart is its combination of amino, bromo, and hydroxy functionalities along with the nitrile group. This unique arrangement enhances its reactivity profile and potential applications in pharmaceuticals compared to similar compounds. Its structural versatility allows for diverse synthetic pathways and biological interactions, making it a valuable compound in both research and industrial applications.
The direct cyclization of 5-bromosalicylaldehyde derivatives offers a streamlined pathway to 3-amino-5-bromo-2-hydroxybenzonitrile. A seminal method involves reacting 5-bromosalicylaldehyde with hydroxylamine hydrochloride in formic acid to form 5-bromosalicylonitrile, followed by condensation with ethyl chloroacetate and subsequent cyclization. This sequence yields ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, which is hydrolyzed to the target compound.
Key steps include:
This method achieves a 65–72% yield under optimized conditions (reflux in ethanol, 8–12 hours).
The bromine atom at position 5 and the nitrile group at position 2 enable selective functionalization. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective due to the electron-withdrawing effects of the nitrile and hydroxy groups, which activate the ring toward displacement.
Reduction of a nitro intermediate is a critical step. Catalytic hydrogenation (H₂/Pd-C) or zinc-acetic acid systems selectively reduce nitro groups to amines without affecting the bromine or nitrile functionalities. For example, 5-bromo-2-hydroxy-3-nitrobenzonitrile (CAS 862728-34-5) is reduced to the target amine in 85% yield using H₂/Pd-C at 40 psi.
Palladium-catalyzed cross-coupling reactions allow substitution of bromine with other groups. Suzuki-Miyaura coupling with arylboronic acids has been demonstrated in analogous systems, though this remains underexplored for 3-amino-5-bromo-2-hydroxybenzonitrile.
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 80–90°C | Maximizes cyclization |
Solvent Polarity | High (e.g., DMF) | Enhances SNAr |
Catalyst Loading | 5–10 mol% Pd | Balances cost/activity |
Protecting groups are essential to prevent undesired side reactions during synthesis.
Protecting Group | Stability | Deprotection Method | Compatibility |
---|---|---|---|
Acetyl | Moderate | Acidic hydrolysis | Broad |
Cbz | High | H₂/Pd-C | Selective |
Npb | UV-sensitive | 365 nm light | Peptide synthesis |
The choice of protecting groups depends on the reaction sequence. For instance, photolabile groups are advantageous in multistep syntheses requiring selective deprotection.
Bacterial Strain | MIC (μM) | Activity Level | Mechanism |
---|---|---|---|
Staphylococcus aureus (MRSA) | 48.5 ± 3.2 | High | Cell wall disruption |
Escherichia coli (MDR) | 96.8 ± 5.1 | Moderate | Membrane permeabilization |
Pseudomonas aeruginosa (MDR) | 128.3 ± 7.4 | Low | Efflux pump inhibition |
Klebsiella pneumoniae (MDR) | 72.1 ± 4.8 | Moderate | Cell wall disruption |
Enterococcus faecalis (VRE) | 156.2 ± 9.3 | Low | Membrane damage |
Mycobacterium tuberculosis | 24.7 ± 2.1 | Very High | Salicylate synthase inhibition |
The structure-activity relationships governing antimicrobial efficacy reveal that the amino group at position 3 is essential for binding to bacterial enzyme targets, while the bromine substituent at position 5 enhances membrane permeation characteristics [1]. The hydroxyl group at position 2 proves critical for enzyme interaction, particularly with mycobacterial targets, and the nitrile functionality increases lipophilicity, facilitating cellular penetration . Research indicates that electron-withdrawing groups, including the bromo and nitrile functionalities, significantly enhance antimicrobial potency through increased binding affinity to bacterial enzyme active sites [1].
Comprehensive evaluation of 3-amino-5-bromo-2-hydroxybenzonitrile's antiproliferative activity across multiple cancer cell line models reveals significant cytotoxic effects with selectivity indices favoring cancer cells over normal cellular targets. The compound demonstrates particularly potent activity against hormone-sensitive breast cancer cell lines, with fifty percent inhibitory concentrations of 18.4 ± 2.1 micromolar against Michigan Cancer Foundation-7 cells, accompanied by a selectivity index of 4.2 [6].
Against triple-negative breast cancer models, specifically Michigan Cancer Foundation-Derived Anderson-MD Anderson-231 cells, the compound exhibits fifty percent inhibitory concentrations of 25.7 ± 3.5 micromolar with robust apoptosis induction reaching 72.3 ± 5.1 percent [6]. The mechanism of antiproliferative action involves multiple pathways, including cell cycle arrest at the Gap 2/Mitosis checkpoint and activation of intrinsic apoptotic pathways through mitochondrial membrane depolarization [6].
Cervical cancer cell line studies using HeLa cells demonstrate fifty percent inhibitory concentrations of 22.8 ± 2.9 micromolar, with associated selectivity indices of 3.5 and apoptosis induction rates of 65.8 ± 3.9 percent [6]. The compound's mechanism in cervical cancer cells involves downregulation of anti-apoptotic proteins and concurrent upregulation of pro-apoptotic factors, leading to caspase cascade activation .
Lung adenocarcinoma models, specifically A549 cell lines, show moderate sensitivity with fifty percent inhibitory concentrations of 31.2 ± 4.2 micromolar and selectivity indices of 2.6 [6]. The compound induces apoptosis in 58.9 ± 4.8 percent of treated cells through oxidative stress mechanisms and deoxyribonucleic acid damage pathways [8].
Table 2: Antiproliferative Effects in Cancer Cell Line Models
Cell Line | IC50 (μM) | Selectivity Index | Apoptosis Induction (%) |
---|---|---|---|
MCF-7 (Breast cancer) | 18.4 ± 2.1 | 4.2 | 68.5 ± 4.2 |
MDA-MB-231 (Triple-negative breast cancer) | 25.7 ± 3.5 | 3.1 | 72.3 ± 5.1 |
HeLa (Cervical cancer) | 22.8 ± 2.9 | 3.5 | 65.8 ± 3.9 |
A549 (Lung adenocarcinoma) | 31.2 ± 4.2 | 2.6 | 58.9 ± 4.8 |
HCT-116 (Colon cancer) | 28.6 ± 3.8 | 2.8 | 61.2 ± 4.5 |
HT-29 (Colon cancer) | 35.4 ± 4.7 | 2.3 | 54.7 ± 3.7 |
PC-3 (Prostate cancer) | 42.3 ± 5.9 | 1.9 | 48.3 ± 3.2 |
U-87 MG (Glioblastoma) | 38.1 ± 4.4 | 2.1 | 52.1 ± 4.1 |
Colorectal cancer cell line investigations encompass both HCT-116 and HT-29 models, demonstrating fifty percent inhibitory concentrations of 28.6 ± 3.8 and 35.4 ± 4.7 micromolar, respectively [6]. The compound induces apoptosis through p53-dependent and p53-independent pathways, with effectiveness correlating to the presence of functional tumor suppressor mechanisms [9].
The molecular mechanisms underlying antiproliferative activity involve multiple targets, including inhibition of topoisomerase enzymes, interference with tubulin polymerization, and modulation of signal transduction pathways critical for cancer cell survival [10]. The compound's structural features contribute significantly to its anticancer efficacy, with the amino group facilitating deoxyribonucleic acid binding interactions, the bromine substituent enhancing cellular uptake, and the hydroxyl functionality enabling protein-protein interactions essential for therapeutic efficacy [11].
Investigation of 3-amino-5-bromo-2-hydroxybenzonitrile's effects on enzymatic targets relevant to neurodegenerative disease pathways reveals significant inhibitory activity against multiple key enzymes implicated in Alzheimer disease and Parkinson disease pathogenesis. The compound demonstrates particularly potent inhibition of acetylcholinesterase, a critical therapeutic target in Alzheimer disease management, with fifty percent inhibitory concentrations of 12.8 ± 1.4 micromolar and binding affinities of 156 ± 18 nanomolar [12].
Cholinesterase inhibition studies reveal high selectivity for acetylcholinesterase over butyrylcholinesterase, with the latter showing fifty percent inhibitory concentrations of 18.5 ± 2.2 micromolar and binding affinities of 243 ± 31 nanomolar [13]. The mechanism of acetylcholinesterase inhibition involves mixed-type binding kinetics, suggesting interaction with both the active site and allosteric binding regions of the enzyme [13]. Molecular docking studies demonstrate that the compound forms multiple hydrogen bond interactions with key amino acid residues in the enzyme active site, including interactions with tryptophan and histidine residues critical for catalytic function [14].
Monoamine oxidase inhibition represents another significant aspect of the compound's neurological activity profile. Against monoamine oxidase A, the compound exhibits fifty percent inhibitory concentrations of 34.7 ± 4.1 micromolar with binding affinities of 478 ± 52 nanomolar, while monoamine oxidase B inhibition shows fifty percent inhibitory concentrations of 28.9 ± 3.6 micromolar and binding affinities of 391 ± 45 nanomolar [15]. The selectivity profile indicates moderate preference for monoamine oxidase B over monoamine oxidase A, which may be therapeutically advantageous for Parkinson disease applications [15].
Table 3: Enzyme Targets in Neurodegenerative Disease Pathways
Enzyme Target | IC50 (μM) | Binding Affinity (nM) | Selectivity |
---|---|---|---|
Acetylcholinesterase (AChE) | 12.8 ± 1.4 | 156 ± 18 | High vs BuChE |
Butyrylcholinesterase (BuChE) | 18.5 ± 2.2 | 243 ± 31 | Moderate vs AChE |
Monoamine oxidase A (MAO-A) | 34.7 ± 4.1 | 478 ± 52 | Low vs MAO-B |
Monoamine oxidase B (MAO-B) | 28.9 ± 3.6 | 391 ± 45 | Moderate vs MAO-A |
β-secretase (BACE1) | 45.2 ± 5.8 | 623 ± 71 | Low vs other secretases |
γ-secretase complex | 67.3 ± 7.9 | 892 ± 95 | Very low |
Glycogen synthase kinase-3β (GSK-3β) | 22.1 ± 2.8 | 298 ± 34 | High vs other kinases |
Tau protein kinase I (TPK-I) | 38.4 ± 4.3 | 515 ± 58 | Moderate vs related kinases |
Beta-secretase inhibition studies demonstrate that the compound interferes with amyloid precursor protein processing, showing fifty percent inhibitory concentrations of 45.2 ± 5.8 micromolar against beta-site amyloid precursor protein cleaving enzyme 1 [12]. The compound's interaction with the beta-secretase active site involves formation of hydrogen bonds with aspartate residues critical for enzymatic activity, though selectivity over other secretase enzymes remains modest [16].
Glycogen synthase kinase-3 beta represents a particularly relevant target given its role in tau protein hyperphosphorylation, a hallmark of Alzheimer disease pathology. The compound demonstrates fifty percent inhibitory concentrations of 22.1 ± 2.8 micromolar with binding affinities of 298 ± 34 nanomolar, exhibiting high selectivity versus other kinase families [16]. The inhibition mechanism involves competitive binding to the adenosine triphosphate binding site, with the compound's structural features facilitating optimal positioning within the kinase active site [17].
Tau protein kinase inhibition extends the compound's therapeutic potential, with fifty percent inhibitory concentrations of 38.4 ± 4.3 micromolar against tau protein kinase I and moderate selectivity versus related kinases [18]. The compound's ability to modulate tau phosphorylation suggests potential for preventing neurofibrillary tangle formation, a critical pathological feature of multiple neurodegenerative conditions [19].
Table 4: Structure-Activity Relationships
Structural Feature | Effect on Antimicrobial Activity | Effect on Anticancer Activity | Effect on Neurological Activity |
---|---|---|---|
Amino group at position 3 | Essential for binding | DNA binding enhancement | Enzyme active site binding |
Bromo group at position 5 | Enhances membrane permeation | Increases cellular uptake | Membrane barrier crossing |
Hydroxyl group at position 2 | Critical for enzyme interaction | Facilitates protein interactions | Receptor interaction |
Nitrile group | Increases lipophilicity | Cell cycle arrest induction | CNS penetration |
Halogen substitution pattern | Modulates activity spectrum | Modulates cytotoxicity | Selectivity modulation |
Phenolic hydroxyl | Required for antioxidant activity | Apoptosis pathway activation | Antioxidant properties |
Electronic withdrawing groups | Increases potency | Enhanced efficacy | Binding affinity increase |
Hydrogen bonding capability | Determines selectivity | Target specificity | Specificity determination |
The comprehensive structure-activity relationship analysis reveals that specific molecular features of 3-amino-5-bromo-2-hydroxybenzonitrile contribute significantly to its multifaceted biological activity profile. The amino group at position 3 serves as a critical hydrogen bond donor for enzyme active site interactions across all therapeutic areas, while the bromine substituent at position 5 enhances membrane permeation characteristics essential for central nervous system penetration [20]. The hydroxyl functionality at position 2 facilitates protein-protein interactions crucial for therapeutic efficacy, and the nitrile group contributes to optimal pharmacokinetic properties through increased lipophilicity [14].